molecular formula C20H15N5O2 B8623678 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(4-nitrophenyl)-1H-tetrazole CAS No. 143805-50-9

5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(4-nitrophenyl)-1H-tetrazole

Cat. No.: B8623678
CAS No.: 143805-50-9
M. Wt: 357.4 g/mol
InChI Key: HJXMBHSONXGPBR-UHFFFAOYSA-N
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Description

5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(4-nitrophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C20H15N5O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

143805-50-9

Molecular Formula

C20H15N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

5-[2-(4-methylphenyl)phenyl]-1-(4-nitrophenyl)tetrazole

InChI

InChI=1S/C20H15N5O2/c1-14-6-8-15(9-7-14)18-4-2-3-5-19(18)20-21-22-23-24(20)16-10-12-17(13-11-16)25(26)27/h2-13H,1H3

InChI Key

HJXMBHSONXGPBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-methylphenyl boronic acid (9.7 g; 71 mmol), sodium carbonate (16.7 g; 158 mmol), water (100 ml), methanol (50 ml) and toluene (50 ml) was heated to 60° C. to give a clear solution. Compound C (20.0 g; 55 mmol) was then added, followed by tetrakis(triphenylphosphine)palladium (0.3 g; 0.25 mmol) and the mixture heated at reflux for 3 hours. Toluene (30 ml) was added and the warm mixture was filtered through diatomaceous earth. The organic phase was separated and the aqueous phase extracted with toluene (40 ml). The combined organic phases were evaporated to give a solid which was recrystallised from toluene/petroleum ether (100°-120° C.) (1:1 v/v) to give 5-(4'-methylbiphenyl-2-yl)-1-(4-nitrophenyl)-1H-tetrazole (D) (18.7 g; 90% yield), m.p. 164°-166° C.; NMR (CDCl3): 2.3(3H, s), 6.45(2H, d), 6.85(4H, m), 7.38(1H, d), 7.65(2H, m), 7.85(1H, d), 8.0(2H, d).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Compound C
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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